molecular formula C16H10ClNO2 B15003928 (3Z)-3-[(4-chlorophenyl)imino]-5-phenylfuran-2(3H)-one

(3Z)-3-[(4-chlorophenyl)imino]-5-phenylfuran-2(3H)-one

Cat. No.: B15003928
M. Wt: 283.71 g/mol
InChI Key: CZLFNQQJTFHNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-[(4-Chlorophenyl)imino]-5-phenyl-2,3-dihydrofuran-2-one is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a dihydrofuranone ring with a phenyl group and a chlorophenyl imino group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-Chlorophenyl)imino]-5-phenyl-2,3-dihydrofuran-2-one typically involves the reaction of 4-chloroaniline with benzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with maleic anhydride under acidic conditions to yield the desired compound. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalyst such as hydrochloric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-Chlorophenyl)imino]-5-phenyl-2,3-dihydrofuran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the imino group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

(3Z)-3-[(4-Chlorophenyl)imino]-5-phenyl-2,3-dihydrofuran-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-Chlorophenyl)imino]-5-phenyl-2,3-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(4-Bromophenyl)imino]-5-phenyl-2,3-dihydrofuran-2-one
  • (3Z)-3-[(4-Methylphenyl)imino]-5-phenyl-2,3-dihydrofuran-2-one
  • (3Z)-3-[(4-Nitrophenyl)imino]-5-phenyl-2,3-dihydrofuran-2-one

Uniqueness

(3Z)-3-[(4-Chlorophenyl)imino]-5-phenyl-2,3-dihydrofuran-2-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H10ClNO2

Molecular Weight

283.71 g/mol

IUPAC Name

3-(4-chlorophenyl)imino-5-phenylfuran-2-one

InChI

InChI=1S/C16H10ClNO2/c17-12-6-8-13(9-7-12)18-14-10-15(20-16(14)19)11-4-2-1-3-5-11/h1-10H

InChI Key

CZLFNQQJTFHNCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=C(C=C3)Cl)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.